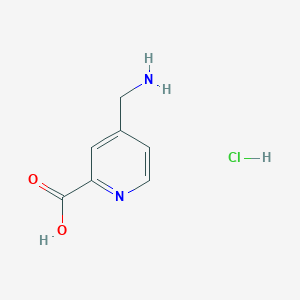

4-(Aminomethyl)picolinicacidhydrochloride

Description

Contextualization within Picolinic Acid and Pyridine (B92270) Derivatives

Picolinic acid, or 2-pyridinecarboxylic acid, is an organic compound with the formula NC₅H₄CO₂H. wikipedia.org It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl group at the 3- and 4-positions, respectively. wikipedia.org Picolinic acid and its derivatives are known for their chelating properties, forming stable complexes with various metal ions. This ability to chelate metals is a key aspect of their biological activity and applications. The pyridine ring, being aromatic and electron-deficient, can participate in π-π stacking and hydrogen bond interactions with biological targets, enhancing binding affinity. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a property that is particularly useful in enzyme inhibition. nih.gov

The addition of an aminomethyl group (-CH₂NH₂) to the picolinic acid structure introduces a basic functional group, which can significantly alter the molecule's physical and chemical properties, such as its solubility, basicity, and ability to form hydrogen bonds. This modification can also influence its biological activity by providing an additional site for interaction with biological macromolecules.

| Property | Description |

| Parent Compound | Picolinic Acid (Pyridine-2-carboxylic acid) |

| Key Functional Groups | Pyridine ring, Carboxylic acid, Aminomethyl group |

| Isomers | Nicotinic acid, Isonicotinic acid |

| Notable Characteristic | Bidentate chelating agent for various metal ions |

Historical Perspective of Aminomethyl-Substituted Heterocycles in Academia

Heterocyclic compounds, which are cyclic compounds containing at least two different elements in the ring, are a cornerstone of medicinal chemistry. researchgate.net Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov The introduction of aminomethyl groups to heterocyclic scaffolds has been a long-standing strategy in drug discovery and development. This substitution can enhance the pharmacological properties of a molecule by increasing its basicity, improving its water solubility, and providing a handle for further chemical modifications.

Historically, the synthesis and investigation of aminomethyl-substituted heterocycles have led to the discovery of numerous important therapeutic agents. The development of various synthetic methodologies has allowed for the efficient introduction of the aminomethyl group onto a wide range of heterocyclic systems, including pyridines, quinolines, and indoles. These compounds have been explored for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The versatility of the aminomethyl group as a pharmacophore has made it a valuable tool for medicinal chemists seeking to optimize the activity and properties of lead compounds.

Overview of Current Research Trajectories Involving 4-(Aminomethyl)picolinicacidhydrochloride

Current research involving 4-(Aminomethyl)picolinic acid hydrochloride and related aminopicolinic acid derivatives is focused on several key areas. One significant area of investigation is their use as ligands for the formation of metal complexes. umsl.edu The ability of these compounds to chelate metal ions makes them attractive for applications in catalysis, materials science, and as potential therapeutic agents that target metalloenzymes.

In the field of medicinal chemistry, aminopicolinic acid derivatives are being explored for their potential as enzyme inhibitors. nih.gov The specific substitution pattern of 4-(Aminomethyl)picolinic acid allows for the design of molecules that can fit into the active sites of enzymes and interact with key amino acid residues. Additionally, research is ongoing into the development of new synthetic methods for the preparation of aminopicolinic acids and their derivatives, with the aim of creating diverse libraries of compounds for biological screening. umsl.eduumsl.edu For instance, some research has focused on the synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids as potential herbicides. nih.gov

| Research Area | Focus |

| Coordination Chemistry | Use as ligands for metal complexes |

| Medicinal Chemistry | Development of enzyme inhibitors and other therapeutic agents |

| Synthetic Chemistry | New methods for the synthesis of aminopicolinic acid derivatives |

| Agrochemicals | Exploration as potential herbicides |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H9ClN2O2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

4-(aminomethyl)pyridine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-4-5-1-2-9-6(3-5)7(10)11;/h1-3H,4,8H2,(H,10,11);1H |

InChI Key |

YDESKWINMITFHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CN)C(=O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 4-(Aminomethyl)picolinicacidhydrochloride

The synthesis of 4-(aminomethyl)picolinic acid hydrochloride is a nuanced process that involves strategic chemical transformations starting from readily available precursors. The methodologies focus on the precise introduction of the aminomethyl group at the C-4 position of the picolinic acid scaffold.

A documented synthetic route to 4-(aminomethyl)picolinic acid begins with picolinic acid. umsl.edu This multi-step sequence involves the initial formation of a halogenated intermediate, followed by nucleophilic substitution to introduce a nitrile group, which is subsequently reduced to the desired aminomethyl functionality.

The sequence commences with the treatment of picolinic acid (4) with thionyl chloride, which converts the carboxylic acid to an acid chloride. This intermediate is then reacted with methanol (B129727) to form the methyl ester. This process yields 4-chloromethylpicolinate hydrochloride (5). umsl.edu The chloro- intermediate is then converted to the more reactive 4-iodopicolinic acid (6) using hydroiodic acid. umsl.edu Esterification of 4-iodopicolinic acid (6) with methanol in the presence of a catalytic amount of sulfuric acid affords 4-iodomethylpicolinate (7). umsl.edu

A crucial step in the sequence is the introduction of a carbon-nitrogen functional group that can be converted to the aminomethyl moiety. This is achieved through a reaction between 4-iodomethylpicolinate (7) and copper(I) cyanide in dry dimethylformamide (DMF), which yields 4-cyano-2-methylpicolinate (12). umsl.edu The final step in this synthetic pathway is the reduction of the nitrile group in compound 12 to the primary amine, yielding 4-(aminomethyl)picolinic acid (13). umsl.edu

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Picolinic acid (4) | i. Thionyl chloride, DMF ii. Methanol/Toluene | 4-Chloromethylpicolinate hydrochloride (5) | umsl.edu |

| 2 | 4-Chloromethylpicolinate hydrochloride (5) | HI, H3PO2 | 4-Iodopicolinic acid (6) | umsl.edu |

| 3 | 4-Iodopicolinic acid (6) | Methanol, H2SO4 (cat.) | 4-Iodomethylpicolinate (7) | umsl.edu |

| 4 | 4-Iodomethylpicolinate (7) | Copper(I) cyanide, DMF | 4-Cyano-2-methylpicolinate (12) | umsl.edu |

| 5 | 4-Cyano-2-methylpicolinate (12) | Reduction (see section 2.1.2) | 4-(Aminomethyl)picolinic acid (13) | umsl.edu |

The reduction of the nitrile in 4-cyano-2-methylpicolinate (12) to form the aminomethyl group represents a significant challenge in the synthesis of 4-(aminomethyl)picolinic acid (13). umsl.edu Direct catalytic hydrogenation of compound 12 using palladium on carbon (Pd/C) in pyridine (B92270) as a solvent proved to be unsuccessful. umsl.edu

The catalytic hydrogenation of nitriles is a widely used method for synthesizing primary amines. However, this reaction can often lead to the formation of secondary and tertiary amines as byproducts, which arise from the reaction of the initially formed primary amine with the imine intermediate. Optimization of reaction conditions, including catalyst choice, solvent, temperature, and pressure, is critical to maximize the yield of the desired primary amine.

Several alternative reduction methodologies have been developed to improve the efficiency and selectivity of nitrile reduction. These methods offer potential strategies for overcoming the challenges encountered in the synthesis of 4-(aminomethyl)picolinic acid.

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H2 gas, Pd/C, Pt, Ni, or Co catalysts | Most common industrial method; can produce secondary and tertiary amine byproducts. |

| Titanium-Mediated Reduction | Tetramethyldisiloxane (TMDS), Titanium isopropoxide (Ti(OiPr)4) | A mild and efficient system that can provide primary amines in nearly quantitative yields. |

| Borane-Based Reduction | Diisopropylaminoborane, catalytic Lithium borohydride (B1222165) (LiBH4) | Reduces a variety of aliphatic and aromatic nitriles in excellent yields and can be selective in the presence of other functional groups. |

While the described synthesis of 4-(aminomethyl)picolinic acid does not inherently generate a stereocenter, the broader field of aminomethylpyridine synthesis includes stereoselective approaches to produce chiral molecules. These methods are important for applications where specific enantiomers are required. The stereogenic center can be located at the carbon atom bearing the amino group if it is appropriately substituted.

Recent advances in catalysis have enabled the stereoselective synthesis of pyridine derivatives. One major strategy involves the catalytic dearomatization of the pyridine ring to create chiral partially hydrogenated pyridines, which can serve as versatile intermediates. For instance, rhodium-catalyzed dearomatization of nicotinic acid esters using boronic acids can create products with a fully substituted stereocenter at the C6-position. researchgate.net Such chiral building blocks could potentially be elaborated into optically active aminomethylpyridine derivatives.

Derivatization and Functionalization of the Picolinic Acid Scaffold

The 4-(aminomethyl)picolinic acid structure contains two primary reactive sites for further chemical modification: the carboxylic acid group and the primary amine of the aminomethyl moiety. These sites allow for a wide range of derivatization and functionalization reactions.

The carboxylic acid functionality of the picolinic acid scaffold is readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification: Picolinic acids can be converted to their corresponding esters through several methods. A standard procedure involves reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. umsl.edu Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride, which then readily reacts with an alcohol to form the ester. nih.gov More advanced methods include the use of coupling reagents. For example, picolinic acid can be used in a mixed anhydride (B1165640) method with 2-methyl-6-nitrobenzoic anhydride to derivatize hydroxyl groups on other molecules, forming picolinoyl esters. nih.gov

Amide Formation: The synthesis of picolinamides is typically achieved by coupling the picolinic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid. A common method is the in-situ formation of the picolinoyl chloride with thionyl chloride, followed by the addition of the desired amine. nih.govnih.gov It is noteworthy that this reaction can sometimes lead to side products, such as chlorination of the pyridine ring at the 4-position. nih.govnih.gov Alternatively, standard peptide coupling reagents can be employed to facilitate amide bond formation under milder conditions. nih.gov

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Esterification (via acid chloride) | i. SOCl2, DMF ii. Phenol, Triethylamine (B128534) | Active Esters (e.g., p-nitrophenyl ester) | nih.gov |

| Amide Formation (via acid chloride) | i. SOCl2 ii. N-alkylaniline | N-alkyl-N-phenylpicolinamide | nih.govnih.gov |

| Amide Formation (Peptide Coupling) | Amine, Coupling Reagents (e.g., HATU, EDCI) | Picolinamide | cam.ac.uk |

The primary amine of the aminomethyl group is a nucleophilic center that can undergo reactions such as alkylation and acylation to introduce a wide variety of substituents. These derivatization strategies are fundamental in modifying the properties of the parent molecule.

N-Alkylation: The nitrogen atom of the aminomethyl group can be alkylated by reaction with alkyl halides or through reductive amination. A more modern and atom-efficient approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where alcohols serve as alkylating agents in the presence of a suitable catalyst, producing only water as a byproduct. rsc.org These reactions lead to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions.

N-Acylation: Acylation of the aminomethyl group to form an amide is a straightforward and high-yielding reaction. It is typically performed by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct (e.g., HCl). vedantu.com The resulting amide bond is generally stable and serves as a common functional group in many biologically active compounds. The use of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), can significantly accelerate the acylation reaction. nih.gov

| Reaction Type | General Reagents | General Product Structure |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)2O) | Amide |

Condensation Reactions for Scaffold Elaboration

Condensation reactions are a cornerstone of synthetic chemistry, enabling the formation of larger molecules from smaller units, typically with the elimination of a small molecule like water. The bifunctional nature of 4-(Aminomethyl)picolinic acid hydrochloride allows it to undergo various condensation reactions to elaborate its molecular scaffold.

The most direct method for forming new covalent bonds via condensation is the reaction between a carboxylic acid and an amine to form an amide. themjalab.com This transformation is highly valuable in pharmaceutical and materials science. The carboxylic acid moiety of the picolinic acid scaffold can be activated and coupled with a wide range of primary and secondary amines to generate a diverse library of picolinamides. The direct condensation requires harsh conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. themjalab.com Therefore, coupling agents are often employed to facilitate the reaction under milder conditions.

Conversely, the primary amine of the aminomethyl group serves as a versatile handle for condensation with carbonyl compounds. Reaction with aldehydes or ketones leads to the formation of Schiff bases (imines). These imine intermediates can be further modified, for example, through reduction to form stable secondary amines or by acting as electrophiles in reactions with nucleophiles. Such transformations merge reductive N-alkylation with oxidative C–H bond functionalization in a redox-neutral process. nih.gov

The Hammick reaction, a thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds, offers another pathway for elaboration, typically forming 2-pyridyl-carbinols. wikipedia.org While this reaction involves the carboxylic acid group, it demonstrates the reactivity of the picolinic acid core in forming new carbon-carbon bonds.

Below is an interactive table summarizing potential condensation reactions for the elaboration of the 4-(Aminomethyl)picolinic acid scaffold.

| Reactive Site on Scaffold | Reagent Class | Linkage Formed | Product Class |

| Carboxylic Acid | Amines | Amide | Picolinamides |

| Aminomethyl Group | Aldehydes/Ketones | Imine (Schiff Base) | N-substituted imines |

| Picolinic Acid Core | Carbonyl Compounds | Carbon-Carbon | 2-pyridyl-carbinols |

Green Chemistry Principles in Scalable Synthesis of Related Aminomethyl Compounds

The synthesis of aminomethyl compounds, including derivatives of picolinic acid, is increasingly guided by the principles of green chemistry to ensure sustainability, efficiency, and safety, particularly in large-scale production. rsc.org Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Catalysis: A key principle is the use of catalytic reagents over stoichiometric ones. Catalytic processes are more atom-economical and generate less waste. For instance, the synthesis of related aminopicolinic acids has been attempted via the catalytic hydrogenation of a cyanopicolinate precursor using a Palladium on carbon (Pd/C) catalyst. umsl.edu Although this specific route faced challenges, catalytic hydrogenation is a well-established green method for reducing nitriles to amines. Transition metal catalysts, including those based on palladium, nickel, or copper, are also employed for aminomethylation reactions, which allow for the direct installation of the aminomethyl group onto aromatic systems. nih.govsciforum.net

Atom Economy and Process Efficiency: Green syntheses aim to maximize the incorporation of all materials used in the process into the final product. One-pot, multicomponent reactions are particularly advantageous as they reduce the number of synthetic steps, minimize solvent use, and decrease waste generation. nih.gov Microwave-assisted synthesis is another technique that aligns with green chemistry principles by often reducing reaction times and improving yields for pyridine derivatives. nih.gov For large-scale amide synthesis, silane-mediated direct coupling of carboxylic acids and amines has been developed as a practical and efficient method that generates little waste and can be performed without rigorous exclusion of air or water. themjalab.com

Use of Safer Solvents and Reagents: A significant goal of green chemistry is to minimize or avoid the use of hazardous solvents and reagents. Water is an ideal solvent due to its non-toxic and non-flammable nature. rsc.org The development of syntheses in aqueous media or under solvent-free conditions is a major focus. For example, a patent describing the production of picolinic acid derivatives highlights a process step involving aqueous ammonia (B1221849) with a copper catalyst, which can be a greener alternative to methods requiring expensive and toxic reagents like N-Bromosuccinimide (NBS) or palladium catalysts that must be removed from the final product. google.com

The following table outlines key green chemistry principles and their application in the synthesis of related aminomethyl and pyridine compounds.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Catalysis | Use of transition metal catalysts (e.g., Pd, Cu, Ni) for aminomethylation and hydrogenation. umsl.edunih.govsciforum.net | Reduces waste by replacing stoichiometric reagents; increases reaction efficiency. |

| Atom Economy | One-pot multicomponent reactions for pyridine synthesis. nih.gov | Fewer workup and purification steps, leading to less waste and higher overall yield. |

| Energy Efficiency | Microwave-assisted synthesis. nih.gov | Drastically reduced reaction times and often improved product yields. |

| Safer Solvents | Use of water as a reaction solvent. rsc.org | Environmentally benign, non-toxic, and reduces risks associated with volatile organic compounds (VOCs). |

| Process Scalability | Development of robust methods like silane-mediated amidation. themjalab.com | Enables efficient and practical gram-scale production suitable for industrial applications. |

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For picolinic acid derivatives, ¹H NMR and ¹³C NMR are routinely employed to confirm their identity and purity. researchgate.net

¹H NMR Spectroscopy provides information on the number and types of protons in a molecule. In the case of picolinic acid and its derivatives, characteristic signals are observed for the protons on the pyridine (B92270) ring and any substituents. For instance, in the related compound 4-aminopicolinic acid, the aromatic protons appear as distinct signals in the downfield region of the spectrum, while the amine protons would also be observable. chemicalbook.com The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm, due to hydrogen bonding. pressbooks.pub

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carboxyl carbon of picolinic acid derivatives typically resonates in the range of 165 to 185 ppm. pressbooks.pub The carbon atoms of the pyridine ring show characteristic shifts that are influenced by the position and nature of the substituents.

While specific spectral data for 4-(Aminomethyl)picolinic acid hydrochloride is not widely published, the expected shifts can be inferred from related structures.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Aminomethyl)picolinic Acid Moiety

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxyl (-COOH) | > 12 | Singlet (broad) |

| Pyridine Ring Protons | 7.5 - 8.5 | Multiplets |

| Methylene (-CH₂-) | ~ 4.0 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Aminomethyl)picolinic Acid Moiety

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxyl (C=O) | 165 - 175 |

| Pyridine Ring Carbons | 120 - 160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For a compound like 4-(Aminomethyl)picolinic acid hydrochloride, electrospray ionization (ESI) is a common technique that allows the molecule to be ionized with minimal fragmentation, typically yielding a protonated molecular ion [M+H]⁺. This peak would confirm the molecular weight of the free base. The analysis of picolinic acid and the related quinolinic acid by capillary electrophoresis-mass spectrometry has demonstrated the high sensitivity of this method for detecting such compounds in biological matrices. nih.gov

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. For picolinic acid derivatives, a common fragmentation pathway involves the loss of the carboxyl group as carbon dioxide (CO₂) or the loss of water (H₂O). The fragmentation of the aminomethyl side chain would also produce characteristic ions. This fragmentation data is crucial for the unambiguous identification of the compound in complex mixtures. massbank.eu Derivatization with reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can be used to create a permanent positive charge on acidic molecules, significantly enhancing detection sensitivity in ESI-MS. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of 4-(Aminomethyl)picolinic acid hydrochloride would exhibit characteristic absorption bands corresponding to its key functional groups.

The carboxylic acid O-H bond gives rise to a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. pressbooks.pub The carbonyl (C=O) stretch of the carboxylic acid typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹. pressbooks.pub The presence of the aminomethyl group would be indicated by N-H stretching vibrations, which for a primary amine hydrochloride salt would appear in the 2800-3100 cm⁻¹ region, often superimposed on the broad O-H stretch. The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ range. Vibrations associated with the pyridine ring, including C=C and C=N stretching, appear in the 1400-1650 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Bands for 4-(Aminomethyl)picolinic Acid Hydrochloride

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid (-COOH) | C=O Stretch | 1710 - 1760 | Strong |

| Ammonium (B1175870) (-NH₃⁺) | N-H Stretch | 2800 - 3100 | Medium, Broad |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1650 | Medium to Strong |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.gov

Complementary Spectroscopic Techniques in Research (e.g., UV-Vis, EPR for metal complexes)

In addition to the primary techniques, other spectroscopic methods are valuable for characterizing specific properties, particularly of metal complexes derived from 4-(Aminomethyl)picolinic acid.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. For metal complexes, UV-Vis spectroscopy is used to study the d-d electronic transitions of the metal ion. The position and intensity of these absorption bands are indicative of the coordination geometry of the metal center (e.g., octahedral, tetrahedral, or distorted geometries). orientjchem.orgresearchgate.net For example, copper(II) complexes of picolinic acid often exhibit a broad absorption band in the 600-900 nm region, which is characteristic of a distorted octahedral geometry due to the Jahn-Teller effect. orientjchem.org

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as many transition metal complexes (e.g., Cu(II), Co(II)) and organic radicals. EPR provides detailed information about the electronic structure and the local environment of the paramagnetic center. nih.gov Studies on copper(II) and cobalt(II) complexes with related ligands have used EPR to confirm the binding sites of the metal ion and to characterize the symmetry of the coordination sphere. nih.gov

Advanced Computational Chemistry Applications

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In a typical molecular docking study involving a picolinic acid derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). researchgate.netpensoft.net The ligand, 4-(Aminomethyl)picolinic acid hydrochloride, is then prepared by generating its 3D conformer and optimizing its geometry. Using software such as AutoDock, a search algorithm systematically explores various ligand conformations and orientations within the protein's binding site. researchgate.net Each pose is evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy in kcal/mol.

The results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues. researchgate.net For instance, studies on picolinic acid derivatives targeting the EGFR kinase domain have shown how these molecules fit within the active site, providing a basis for structure-activity relationship (SAR) analysis. pensoft.net This information is invaluable for designing more potent and selective inhibitors.

Table 1: Illustrative Molecular Docking Results This table presents hypothetical data to demonstrate typical outputs of a molecular docking study.

| Target Protein | Binding Energy (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Protein Kinase A | -8.5 | 150 | Lys72, Glu91 | Hydrogen Bond |

| Carbonic Anhydrase II | -7.2 | 850 | His94, Val121 | Hydrophobic, H-Bond |

| HIV Protease | -9.1 | 55 | Asp25, Ile50 | Electrostatic, H-Bond |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility of the protein, the stability of the binding pose, and the role of solvent molecules.

An MD simulation begins with the docked complex of 4-(Aminomethyl)picolinic acid hydrochloride and its target receptor placed in a simulated physiological environment (a box of water molecules and ions). Over a simulation period of nanoseconds to microseconds, the trajectory of every atom is recorded. Analysis of this trajectory can confirm the stability of the initial docking pose. Parameters such as Root Mean Square Deviation (RMSD) are monitored to assess conformational changes in the protein and ligand. nih.gov

Furthermore, MD simulations can reveal transient interactions not captured by docking and provide a more detailed understanding of the forces driving the binding event. nih.govrsc.org For example, simulations can elucidate the role of water molecules in mediating hydrogen bonds between the ligand and protein or highlight conformational changes in the protein upon ligand binding. nih.gov

Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations This table is for illustrative purposes and shows common metrics used to analyze MD simulation trajectories.

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| RMSD (Backbone) | Measures the average deviation of protein backbone atoms from the initial structure. | Plateau below 3 Å suggests stability. |

| RMSF (per Residue) | Measures the fluctuation of individual amino acid residues. | High peaks indicate flexible regions like loops. |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | >75% suggests a stable and important interaction. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable value indicates no major unfolding. |

Free Energy Calculations for Ligand Binding Affinity Prediction

Accurately predicting the binding affinity of a ligand to its receptor is a primary goal in drug design. nih.gov While docking scores provide a rapid estimate, more rigorous methods like free energy calculations are needed for higher accuracy. These methods compute the binding free energy (ΔG_bind), which is directly related to the binding constant.

Popular end-point methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com These techniques use snapshots from MD simulations to calculate the energy components of the complex, the free protein, and the free ligand. The binding free energy is then calculated by summing the changes in van der Waals energy, electrostatic energy, and solvation free energy upon complex formation. rsc.org

More computationally intensive but highly accurate methods, such as Free Energy Perturbation (FEP), can also be employed. nih.gov These "alchemical" methods simulate a non-physical pathway to transform one molecule into another, allowing for the precise calculation of relative binding free energies between similar ligands. chemrxiv.org Such calculations are critical for lead optimization, enabling researchers to prioritize the synthesis of compounds with the highest predicted affinity. nih.gov

Table 3: Example of MM/GBSA Binding Free Energy Decomposition (kcal/mol) This illustrative table breaks down the energy components contributing to the total binding free energy.

| Energy Component | Average Value | Contribution |

|---|---|---|

| ΔE_vdw (van der Waals) | -45.5 | Favorable |

| ΔE_elec (Electrostatic) | -30.2 | Favorable |

| ΔG_solv (Solvation Energy) | +50.8 | Unfavorable |

| - Polar Solvation (ΔG_pol) | +65.1 | Unfavorable (Desolvation Penalty) |

| - Nonpolar Solvation (ΔG_nonpol) | -14.3 | Favorable |

| ΔG_bind (Total) | -24.9 | Favorable Binding |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Electronic Structure Investigations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net Unlike molecular mechanics methods, which are based on classical physics, DFT provides a more fundamental description of chemical bonding and reactivity.

For 4-(Aminomethyl)picolinic acid hydrochloride, DFT calculations can be used to optimize its molecular geometry and determine its electronic properties. nih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. nih.gov

Furthermore, DFT can generate molecular electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is crucial for understanding intermolecular interactions, such as how the molecule will interact with its biological target or other molecules. DFT is also a powerful tool for studying reaction mechanisms at the atomic level. aalto.fielectrochemsci.org

Table 4: Illustrative Quantum Chemical Descriptors from DFT Calculations This table shows examples of electronic properties that can be calculated using DFT.

| Descriptor | Definition | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |

| Ionization Potential | Energy required to remove an electron. | Correlates with E_HOMO. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Compound Libraries

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of potential drug candidates. In silico models for Absorption, Distribution, Metabolism, and Excretion (ADME) allow for the rapid screening of large compound libraries to identify molecules with favorable drug-like properties. cmjpublishers.comnih.gov

For 4-(Aminomethyl)picolinic acid hydrochloride, various ADME parameters can be predicted based on its chemical structure. These include physicochemical properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors, which are often evaluated against criteria such as Lipinski's "Rule of Five". researchgate.net

Other critical properties, such as intestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for hERG channel inhibition (a toxicity concern) can also be computationally estimated. mdpi.com These predictions help researchers prioritize compounds for synthesis and experimental testing, saving significant time and resources by flagging molecules with likely poor pharmacokinetics or toxicity profiles early in the process. cmjpublishers.com

Table 5: Example of an In Silico ADME Profile This table provides illustrative predictions for key ADME and drug-likeness parameters.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 186.62 g/mol | Acceptable (< 500) |

| logP (Lipophilicity) | 0.5 | Acceptable (< 5) |

| Hydrogen Bond Donors | 3 | Acceptable (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Acceptable (≤ 10) |

| Human Intestinal Absorption | High | Good oral bioavailability likely. |

| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

Exploration of Biological Activities and Mechanisms in Vitro/pre Clinical Research

Enzyme Inhibition Studies of Aminomethyl-Pyridines

The pyridine (B92270) ring is a common structural motif in many enzyme inhibitors. nih.gov The ease of substitution on the pyridine ring allows for structural modifications that can fine-tune the activity and selectivity of these compounds as enzyme inhibitors. nih.gov The carboxylic acid group present in picolinic acid derivatives can contribute polarity and coordinate with metal ions, a property often utilized in enzyme inhibition. nih.gov However, specific studies detailing the enzyme inhibition profile of 4-(Aminomethyl)picolinic acid hydrochloride are not described in the reviewed literature.

Structure-Activity Relationship (SAR) Profiling of Substituted Analogues in Enzyme Assays

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of analogues of a lead compound and evaluating how chemical modifications affect their biological activity. For pyridine derivatives, this could involve altering the position or nature of substituents on the pyridine ring to enhance potency or selectivity as enzyme inhibitors. nih.govmdpi.com For instance, research on other picolinic acid derivatives has been used to construct three-dimensional quantitative structure-activity relationship (3D-QSAR) models to guide the synthesis of more potent compounds. mdpi.com While this is a standard approach, specific SAR data for analogues of 4-(Aminomethyl)picolinic acid hydrochloride in enzyme assays were not found in the available research.

Evaluation of Selectivity against Related Enzyme Classes

A crucial aspect of drug development is ensuring a compound's selectivity for its intended target. An ideal enzyme inhibitor will potently inhibit a specific enzyme while showing little to no activity against other related enzymes, which helps to minimize off-target effects. This is typically assessed by screening the compound against a panel of different enzymes. nih.gov Information regarding the selectivity profile of 4-(Aminomethyl)picolinic acid hydrochloride against various enzyme classes is not available in the scientific literature.

Receptor Ligand Interaction Research

Beyond enzyme inhibition, many therapeutic agents function by binding to and modulating the activity of cellular receptors. Picolinic acid derivatives have been investigated for their interactions with various receptors. nih.govnih.gov

Binding Affinity Determination in Recombinant Systems

To quantify the interaction between a ligand and a receptor, binding affinity is determined, often using recombinant systems where the target receptor is expressed in cell lines. nih.govnih.gov This allows for a controlled environment to measure parameters like the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competition assays. Molecular docking studies are also frequently used to predict and analyze the binding interactions between a ligand and its receptor target. nih.govpensoft.net No studies determining the binding affinity of 4-(Aminomethyl)picolinic acid hydrochloride for specific receptors using recombinant systems were identified.

Investigation of Modulatory Effects on Receptor Function (e.g., allosteric)

A ligand can modulate receptor function in several ways. It can act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator, which binds to a site distinct from the primary ligand binding site to enhance or diminish the receptor's response. nih.govnih.gov For example, a series of N-(4-acetamido)phenylpicolinamides, which are derivatives of picolinic acid, were identified as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGlu(4)). nih.gov However, the specific modulatory effects of 4-(Aminomethyl)picolinic acid hydrochloride on any receptor function have not been reported.

Antiproliferative Activity in Cellular Models

The ability of a compound to inhibit cell growth, or its antiproliferative activity, is a key indicator of its potential as an anticancer agent. This is typically evaluated in vitro using various cancer cell lines. nih.govnih.gov Picolinic acid derivatives have demonstrated considerable antitumor effects in some studies. pensoft.net The evaluation involves treating cancer cells with the compound and measuring the inhibition of cell proliferation, often reported as an IC50 value (the concentration required to inhibit 50% of cell growth). mdpi.com Despite the interest in related structures, specific data on the antiproliferative activity of 4-(Aminomethyl)picolinic acid hydrochloride in cellular models is absent from the current body of scientific literature.

Cytotoxicity Evaluation in Established Cancer Cell Lines

The cytotoxic potential of novel picolinic acid derivatives has been investigated in human cancer cell lines. In a notable study, a derivative of picolinic acid, referred to as compound 5, was evaluated for its anticancer effects against human non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines. pensoft.net The cytotoxicity was assessed using an MTT assay, a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. pensoft.net

The research revealed that compound 5 exhibited selective anticancer activity against the A549 lung cancer cells, with a reported half-maximal inhibitory concentration (IC50) of 99.93 µM. pensoft.net In contrast, the compound did not show significant cytotoxic activity against the MCF-7 breast cancer cell line. pensoft.net Furthermore, to assess the selectivity of its cytotoxic effects, compound 5 was also tested against non-tumorigenic MCF10A mammary cells and normal white blood cells (WBCs). The results indicated that the compound did not exert cytotoxicity in these normal cells, suggesting a cancer-cell-specific effect. pensoft.net

The mechanism of cell death induced by compound 5 in A549 cells was determined to be apoptosis. This was evidenced by the observation of fragmented nuclei following DAPI staining and DNA laddering on agarose (B213101) gel electrophoresis. pensoft.net The apoptotic pathway was further elucidated, showing the activation of caspases 3, 4, and 9. Interestingly, the study found that compound 5 did not cause the release of cytochrome c from the mitochondria. Instead, it triggered a greater release of smac/DIABLO to the cytosol and enhanced the phosphorylation of eIF2, indicating the activation of an atypical endoplasmic reticulum (ER) stress pathway. pensoft.net

Table 1: Cytotoxicity of Picolinic Acid Derivative (Compound 5)

| Cell Line | Cell Type | IC50 (µM) | Effect |

|---|---|---|---|

| A549 | Non-small cell lung cancer | 99.93 | Cytotoxic |

| MCF-7 | Breast cancer | Not cytotoxic | - |

| MCF10A | Non-tumorigenic mammary cells | Not cytotoxic | - |

| WBC | White blood cells | Not cytotoxic | - |

Identification of Structural Determinants for Cellular Activity

The investigation into a series of picolinic acid derivatives provided insights into the structural features that may influence their cellular activity. While the specific compound "4-(Aminomethyl)picolinic acid hydrochloride" was not the direct subject of this detailed study, the analysis of related synthesized compounds (referred to as compounds 4, 5, 6, and 7) allows for inferences regarding structure-activity relationships. pensoft.net

The differential cytotoxicity of these compounds against various cell lines suggests that specific structural modifications are crucial for their biological effects. For instance, while compound 5 was active against A549 cells, other derivatives in the series did not exhibit the same level of activity or selectivity. pensoft.net Although the precise structural differences between these compounds are not detailed in the provided context, the variance in their cytotoxic profiles underscores the importance of the specific substituents on the picolinic acid scaffold. The anticancer activity observed in compound 5 against A549 cells, and the lack thereof in MCF-7 cells, points to the fact that the structural configuration of this particular derivative is a key determinant of its specific interaction with cellular targets within the lung cancer cells. pensoft.net

Coordination Chemistry Investigations

Design and Synthesis of Metal Complexes Incorporating 4-(Aminomethyl)picolinicacidhydrochloride or Related Aminopicolinic Acid Ligands

The design and synthesis of metal complexes with aminopicolinic acid ligands are driven by the predictable and versatile coordinating ability of these molecules. Picolinic acid and its derivatives are known to act as bidentate or tridentate chelating agents, which allows for the systematic construction of metal-ligand frameworks. researchgate.netajol.infosjctni.edu The synthesis of these complexes is typically achieved through the reaction of the aminopicolinic acid ligand with a suitable metal salt in an appropriate solvent.

A number of aminopicolinic acid derivatives have been synthesized to be used as ligands with transition metals. umsl.edu For instance, 4-aminopicolinic acid has been synthesized and utilized as a ligand. umsl.edu The general synthetic approach for metal complexes of picolinic acid involves the reflux of metal salts and picolinic acid in a 1:3 molar ratio in ethanol (B145695) for several hours. sjctni.edu The resulting complexes can then be crystallized, washed, and characterized. sjctni.edu The synthesis of various aminopicolinic acid derivatives, such as 4-aminopicolinic acid, 4-(4-aminophenylethynyl) picolinic acid, and 4-(3-aminophenylethynyl) picolinic acid, has been reported, highlighting the modularity of these ligands for coordination chemistry. umsl.edu

The following table provides examples of synthesized metal complexes with related picolinic acid ligands:

| Complex | Metal Ion | Ligand | Synthetic Method | Reference |

| [M(L)(H2O)2] | Co(II), Ni(II), Zn(II), Cd(II) | Dipicolinate | Reaction of metal chloride with dipicolinic acid in alcohol | ajol.info |

| [Cu(II)(DPPA)]·4H2O | Cu(II) | DPPA | Coupling of 2-picolinic acid and 2-picolyl amine with L-phenylalanine | nih.gov |

| [Cu(II)(DPPA)(bpy)]·5H2O | Cu(II) | DPPA, 2,2'-bipyridine | Coupling of 2-picolinic acid and 2-picolyl amine with L-phenylalanine followed by addition of bipyridine | nih.gov |

| [Cu(II)(DPPA)(phen)]·5H2O | Cu(II) | DPPA, 1,10-phenanthroline | Coupling of 2-picolinic acid and 2-picolyl amine with L-phenylalanine followed by addition of phenanthroline | nih.gov |

Characterization of Coordination Modes and Geometries in Metal-Ligand Systems

The coordination modes and geometries of metal complexes with aminopicolinic acid ligands are primarily determined by the nature of the metal ion, the ligand-to-metal ratio, and the reaction conditions. Picolinic acid and its derivatives typically coordinate to metal ions in an N,O-bidentate fashion through the pyridine (B92270) nitrogen and a carboxylate oxygen atom. nih.gov In some cases, they can act as tridentate ligands, particularly in dipicolinic acid and its analogues. researchgate.netajol.info

The following table summarizes the coordination geometries of some metal complexes with picolinic acid-based ligands:

| Complex | Metal Ion | Coordination Number | Geometry | Characterization Technique | Reference |

| [M(L)(H2O)2] (L=dipicolinate) | Co(II), Ni(II), Zn(II), Cd(II) | 6 | Octahedral | FT-IR, NMR, TGA, Powder XRD | ajol.info |

| [Cu(II)(DPPA)]·4H2O | Cu(II) | 4 | Square Planar | Single Crystal X-ray Crystallography | nih.gov |

| [Cu(II)(DPPA)(bpy)]·5H2O | Cu(II) | 5 | Square-Pyramidal | Single Crystal X-ray Crystallography | nih.gov |

| [Cu(II)(DPPA)(phen)]·5H2O | Cu(II) | 5 | Square-Pyramidal | Spectroscopic Techniques | nih.gov |

| Co(PA)32 | Co(II) | 6 | Octahedral | UV-Visible Spectroscopy | orientjchem.org |

| Ni(PA)32 | Ni(II) | 6 | Octahedral | UV-Visible Spectroscopy | orientjchem.org |

| Cu(PA)32 | Cu(II) | 6 | Distorted Octahedral | UV-Visible Spectroscopy | orientjchem.org |

Supramolecular Assemblies and Metal-Organic Network Formation

The presence of functional groups capable of forming hydrogen bonds, such as the amino group and the carboxylic acid moiety in aminopicolinic acids, facilitates the formation of supramolecular assemblies and metal-organic networks. nih.govnih.gov These non-covalent interactions play a crucial role in directing the crystal packing of the metal complexes, leading to the formation of higher-order structures with specific topologies. nih.gov

Hydrogen bonding between coordinated ligands, solvent molecules, and counter-ions can link individual complex units into one-, two-, or three-dimensional networks. nih.gov For instance, in some metal complexes, intramolecular hydrogen bonds can influence the coordination geometry and the stability of the complex. researchgate.net The ability of aminopicolinic acid ligands to participate in hydrogen bonding makes them excellent candidates for the construction of coordination polymers, where the metal ions act as nodes and the organic ligands as linkers. nih.gov

Applications of Coordination Complexes in Catalysis Research

Metal complexes derived from picolinic acid and its derivatives have shown significant promise in the field of catalysis. ajol.inforesearchgate.netnih.govnih.gov The versatility of these ligands allows for the fine-tuning of the electronic and steric properties of the metal center, which in turn can influence the catalytic activity and selectivity of the complex. nih.gov

For example, a one-dimensional copper(II) coordination polymer based on 2-picolinic acid has been demonstrated to be an efficient catalyst for the selective construction of 1,4-disubstituted triazoles via a click reaction. nih.gov The catalytic cycle is proposed to involve the deprotonation of an alkyne by a copper-coordinated picolinic acid ligand, leading to the formation of a Cu(I)-acetylide complex. nih.gov Furthermore, zinc(II) complexes supported by aminomethylpyridine-derived ligands have been investigated for the stereoselective ring-opening polymerization of rac-lactide. researchgate.net These studies highlight the potential of aminopicolinic acid-based metal complexes in promoting a variety of organic transformations.

Exploration of Unusual Coordination Behavior

While the coordination chemistry of picolinic acid and its derivatives is generally well-understood, there are instances of unusual coordination behavior. researchgate.netnih.gov These can arise from steric hindrance, electronic effects of substituents on the pyridine ring, or the influence of the reaction conditions. For example, the introduction of bulky substituents on the ligand can force the metal center to adopt a distorted geometry. frontiersin.org

In some cases, the ligand may exhibit a different denticity than expected. For instance, a potentially tridentate ligand might coordinate in a bidentate fashion, leaving one coordination site on the ligand unutilized. The study of these unusual coordination modes is important as it can lead to the discovery of complexes with novel structures and reactivity. A comprehensive search of the Cambridge Structural Database has revealed 33 different coordination modes for picolinate-based ligands, which can be categorized into four main groups: "NO-Chelate Modes," "Two Chelates Modes," "O2-Chelate Modes," and "Non-Chelate Modes". researchgate.net While the (N,O)-chelate mode is the most common, the existence of numerous other coordination possibilities underscores the rich and sometimes unpredictable coordination chemistry of these ligands. researchgate.net

Derivatives and Analogues: Synthesis and Research Applications

Aminopicolinic Acid Derivatives and Their Functional Modifications

The synthesis of aminopicolinic acid derivatives is a key area of research, aimed at creating novel compounds for various applications, including their use as ligands for transition metals. umsl.edu A number of derivatives have been successfully synthesized and characterized, demonstrating the chemical tractability of the picolinic acid core. umsl.eduumsl.edu

A common synthetic strategy begins with the modification of a precursor like picolinic acid N-oxide. For instance, 4-aminopicolinic acid can be synthesized through a two-step process involving the nitration of picolinic acid N-oxide, followed by the reduction of the resulting 4-nitropicolinic acid N-oxide via catalytic hydrogenation. umsl.edu

Further functionalization can be achieved through cross-coupling reactions. The Sonogashira coupling reaction, for example, has been employed to create extended aminopicolinic acid derivatives. This involves coupling a suitably modified picolinate, such as 4-iodomethylpicolinate, with substituted ethynylanilines in the presence of a palladium catalyst and a copper(I) co-catalyst. umsl.edu Subsequent hydrolysis yields the desired extended aminopicolinic acids. umsl.edu These synthetic pathways allow for the introduction of diverse functional groups, enabling the fine-tuning of the molecule's electronic and steric properties.

Table 1: Examples of Synthesized Aminopicolinic Acid Derivatives

| Derivative Name | Key Synthetic Reaction | Precursor(s) | Reference |

|---|---|---|---|

| 4-Aminopicolinic acid | Catalytic Hydrogenation | 4-Nitropicolinic acid N-oxide | umsl.edu |

| 4-(4-Aminophenylethynyl) picolinic acid | Sonogashira Coupling & Hydrolysis | 4-Iodomethylpicolinate, 4-Ethynylaniline | umsl.edu |

Related Picolylamine and Aminomethyl-Pyridine Scaffolds

The picolylamine and aminomethyl-pyridine moieties, which form the core of 4-(aminomethyl)picolinic acid, are considered "privileged scaffolds" in chemistry and drug discovery. nih.govresearchgate.net The pyridine (B92270) ring is a component of numerous clinically approved drugs and natural products, valued for its ability to enhance biochemical potency, metabolic stability, and solubility. nih.govresearchgate.netnih.gov

Picolylamine, specifically, is utilized in coordination chemistry. For example, a picolylamine–Ni(II) complex has been attached to magnetic nanoparticles to create a recyclable and environmentally friendly catalyst. rsc.org This catalyst proved effective in the one-pot synthesis of various substituted pyridine derivatives, highlighting the utility of the picolylamine scaffold in facilitating complex organic transformations. rsc.org

The broader family of pyridine derivatives serves as a foundation for a vast array of therapeutic agents, with applications ranging from antiviral and anticancer to antimicrobial and anti-diabetic. nih.govresearchgate.net The versatility of the pyridine nucleus allows for extensive structural modifications, making it a cornerstone in the design of new biologically active molecules. researchgate.net

Integration into Diverse Heterocyclic Systems (e.g., Benzimidazoles, Piperidines)

The aminomethyl-pyridine framework can be incorporated into larger, more complex heterocyclic structures to generate novel chemical entities with unique properties. Common targets for such synthetic integration include benzimidazoles and piperidines.

Piperidine Systems: The synthesis of piperidines can be achieved through the hydrogenation and reduction of pyridine precursors. mdpi.com Modern approaches often utilize heterogeneous catalysts, such as cobalt on titanium nanoparticles, to convert substituted pyridines into the corresponding piperidines, sometimes in aqueous solvents. mdpi.com Organocatalysis has also emerged as a powerful tool for these transformations. mdpi.com Enantioselective methods, employing catalysts like 9-amino-9-deoxy-epi-hydroquinine, can produce enantiomerically enriched disubstituted piperidines through intramolecular aza-Michael reactions. rsc.org

Benzimidazole Systems: Benzimidazoles can be fused with other heterocyclic rings to create polycyclic systems. One common approach involves the reaction of aminobenzimidazoles with bifunctional reagents, such as derivatives of unsaturated carbonyl compounds or keto esters. nih.gov For instance, pyrimido[1,2-a]benzimidazoles can be constructed through the cyclocondensation of 2-aminobenzimidazole (B67599) with isoflavones or other suitable partners. nih.gov These methods demonstrate how the fundamental building blocks related to the aminomethyl-pyridine structure can be used to access diverse and complex heterocyclic systems. researchgate.net

Structure-Based Design and Synthesis of Novel Analogues for Mechanistic Probes

Structure-based design is a rational approach used to develop novel molecules with specific biological activities. This methodology relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to design compounds that can bind with high affinity and selectivity.

This strategy has been successfully applied to design novel inhibitors for various protein kinases by modifying heterocyclic scaffolds. For example, researchers have designed and synthesized new quinoxaline-2-carboxylic acid derivatives as inhibitors of the Pim-1 kinase. nih.gov By performing docking studies within the ATP-binding pocket of the kinase, they could rationally modify the scaffold to improve potency, leading to a lead compound with a nanomolar inhibitory concentration (IC₅₀ of 74 nM). nih.gov

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| 4-(Aminomethyl)picolinic acid hydrochloride |

| 4-Aminopicolinic acid |

| 4-(4-Aminophenylethynyl) picolinic acid |

| 4-(3-Aminophenylethynyl) picolinic acid |

| Picolinic acid N-oxide |

| 4-Nitropicolinic acid N-oxide |

| 4-Iodomethylpicolinate |

| 4-Ethynylaniline |

| 3-Ethynylaniline |

| 2-Aminobenzimidazole |

| 9-Amino-9-deoxy-epi-hydroquinine |

| Quinoxaline-2-carboxylic acid |

Analytical Methodologies for Research Applications

Development of Chromatographic Methods for Compound Separation and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for separating 4-(Aminomethyl)picolinic acid hydrochloride from impurities, starting materials, and other reaction byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of polar, ionizable compounds like picolinic acid derivatives. helixchrom.com For 4-(Aminomethyl)picolinic acid hydrochloride, a C18 column is a common and suitable stationary phase. mdpi.comnih.gov The separation mechanism relies on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

Given the zwitterionic nature of the compound at certain pH values, employing a mixed-mode column that combines reversed-phase and ion-exchange properties (such as cation-exchange) can significantly enhance resolution, especially when separating it from its isomers. helixchrom.comsielc.com Retention time is controlled by adjusting the mobile phase composition, including the organic modifier (e.g., acetonitrile), buffer concentration, and pH. helixchrom.com Ultraviolet (UV) detection is typically used, with a detection wavelength set around 220 nm or 275 nm. helixchrom.comsielc.com

A potential HPLC method for purity assessment is outlined in the table below.

Table 1: Example HPLC Parameters for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) or Mixed-Mode Cation-Exchange | C18 is standard for reversed-phase. Mixed-mode can offer superior selectivity for isomers and related polar compounds. helixchrom.com |

| Mobile Phase | A: 0.1% Formic Acid or Phosphoric Acid in WaterB: Acetonitrile | Acidified aqueous phase suppresses silanol (B1196071) activity and ensures consistent ionization of the analyte. Acetonitrile is a common organic modifier. helixchrom.commdpi.com |

| Elution | Gradient or Isocratic | A gradient elution (e.g., starting with 5% B, ramping to 95% B) is effective for separating compounds with a range of polarities. Isocratic elution is simpler for routine purity checks if impurities are well-resolved. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. helixchrom.com |

| Detection | UV at 275 nm | Pyridine (B92270) ring systems exhibit strong UV absorbance, allowing for sensitive detection. helixchrom.com |

| Column Temp. | 30-35 °C | Maintained temperature ensures reproducible retention times. researchgate.net |

Thin-Layer Chromatography (TLC):

TLC is a rapid, cost-effective method for monitoring reaction progress, identifying fractions, and performing preliminary purity checks. tcichemicals.com For 4-(Aminomethyl)picolinic acid hydrochloride, silica (B1680970) gel plates are a suitable stationary phase due to the compound's polar nature. The mobile phase, or eluent, is typically a mixture of a polar organic solvent (like methanol (B129727) or ethanol) and a less polar solvent (such as dichloromethane (B109758) or ethyl acetate), often with a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to improve spot shape and resolution by controlling the ionization state of the analyte.

Visualization of the spots on the TLC plate can be achieved in several ways. Due to the aromatic pyridine ring, the compound will quench fluorescence when viewed under UV light at 254 nm on plates containing a fluorescent indicator. epfl.ch Additionally, chemical staining reagents can be used for more specific detection. A ninhydrin (B49086) solution, for example, will react with the primary amino group of the compound to produce a characteristic colored spot (typically purple or pink) upon heating. tcichemicals.comepfl.ch

Spectrophotometric and Spectroscopic Assays for Quantification in Research Samples

For quantifying 4-(Aminomethyl)picolinic acid hydrochloride in solutions, UV-Visible spectrophotometry offers a straightforward and accessible method. The compound's pyridine ring contains a chromophore that absorbs UV light. A wavelength of maximum absorbance (λmax) can be determined by scanning a dilute solution of the pure compound across the UV spectrum (typically 200-400 nm). ijbpas.com This λmax, often around 260-280 nm for pyridine derivatives, can then be used for quantification based on the Beer-Lambert law. ijbpas.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown research sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Fluorometric methods can also be developed for enhanced sensitivity and specificity. For instance, a method developed for picolinic acid involves post-column HPLC derivatization where the analyte is irradiated with UV light in the presence of zinc acetate, producing a fluorescent product that can be detected with high sensitivity. nih.gov This approach could potentially be adapted for 4-(Aminomethyl)picolinic acid hydrochloride.

Table 2: Example Spectroscopic Quantification Parameters

| Method | Parameter | Value/Condition | Note |

|---|---|---|---|

| UV Spectrophotometry | Wavelength (λmax) | ~268 nm | Determined by UV scan of a pure standard. ijbpas.com |

| Solvent/Blank | Deionized Water or appropriate buffer | The solvent used for the sample should be used as the blank. | |

| Linearity Range | Dependent on molar absorptivity | Typically in the µg/mL range. ijbpas.com | |

| Fluorescence Spectroscopy | Excitation Wavelength | 336 nm* | Based on a derivatization method for picolinic acid. nih.gov |

| Emission Wavelength | 448 nm | Based on a derivatization method for picolinic acid. nih.gov |

Method Validation in a Research Context for Specificity, Accuracy, Precision, and Robustness

Validating an analytical method ensures that it is suitable for its intended purpose. jddtonline.info In a research context, this provides confidence in the data generated, whether for purity assessment or quantification. The key validation parameters include:

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. For an HPLC method, specificity is demonstrated by showing that the peak for 4-(Aminomethyl)picolinic acid hydrochloride is well-resolved from other peaks and that the peak is pure (e.g., using a photodiode array detector).

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of pure standard is added (spiked) into a sample matrix. The method is then used to measure the concentration, and the percentage of the spiked amount that is recovered is calculated. High recovery (e.g., 98-102%) indicates good accuracy. researchgate.net

Precision: Precision measures the degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

Repeatability (Intra-assay precision): The precision obtained when the analysis is performed by the same operator over a short period. ijbpas.com

Intermediate Precision: Assesses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. ijbpas.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., slight changes in mobile phase pH, column temperature, or flow rate). ijbpas.com It provides an indication of the method's reliability during normal usage.

Table 3: Typical Acceptance Criteria for Method Validation in a Research Setting

| Parameter | Metric | Typical Acceptance Criterion |

|---|---|---|

| Specificity | Resolution (Rs) between analyte and adjacent peaks | Rs > 2 |

| Accuracy | % Recovery | 98.0% - 102.0% |

| Precision | Relative Standard Deviation (%RSD) | ≤ 2% |

| Linearity | Correlation Coefficient (r²) | ≥ 0.999 |

| Robustness | %RSD of results after minor parameter changes | ≤ 2% |

Future Research Directions

Development of Advanced Synthetic Routes for Scalable Production and Diversity-Oriented Synthesis

Future research will likely focus on developing more efficient and scalable synthetic methods for 4-(aminomethyl)picolinic acid hydrochloride. While some synthetic routes for aminopicolinic acids have been reported, these often face challenges that limit their large-scale production and the generation of diverse analogs. umsl.eduumsl.edu A significant obstacle in the synthesis of 4-(aminomethyl)picolinic acid has been the reduction of a nitrile group. umsl.edu

Key areas for future investigation include the exploration of novel catalytic systems for the key transformation steps, the use of continuous flow chemistry for improved scalability and safety, and the development of more environmentally benign reaction conditions. Furthermore, the principles of diversity-oriented synthesis (DOS) could be applied to generate a library of derivatives. nih.govcam.ac.uknih.govfrontiersin.org This would involve the development of a flexible synthetic pathway that allows for the introduction of a wide range of functional groups at various positions on the picolinic acid ring and the aminomethyl side chain. Such a library would be invaluable for screening for new applications in catalysis, medicine, and materials science.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Novel Catalytic Systems | Higher yields, improved selectivity, milder reaction conditions. | Development of catalysts for efficient reduction of nitrile or other precursor groups. |

| Continuous Flow Chemistry | Enhanced scalability, improved safety, better process control. | Optimization of reaction parameters in a flow reactor setup. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable starting materials. | Exploration of bio-catalysis and the use of greener solvents. |

| Diversity-Oriented Synthesis (DOS) | Generation of a library of analogs for high-throughput screening. | Design of a flexible synthetic route with multiple points of diversification. nih.govcam.ac.uknih.govfrontiersin.org |

Expansion of Applications in Novel Chemical Transformations and Catalysis

Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions, making them valuable ligands in coordination chemistry and catalysis. researchgate.netnih.govuniupo.it The structure of 4-(aminomethyl)picolinic acid hydrochloride, with its bidentate N,O-chelation site from the picolinic acid moiety and an additional donor site from the aminomethyl group, suggests its potential as a versatile ligand for the development of novel catalysts.

Future research should explore the coordination chemistry of 4-(aminomethyl)picolinic acid with a wide range of transition metals. The resulting metal complexes could then be screened for catalytic activity in various organic transformations. Of particular interest would be reactions where the aminomethyl group could play a cooperative role, for instance, by acting as a proton shuttle or by providing a secondary coordination site. This could lead to the development of highly efficient and selective catalysts for reactions such as C-H activation, cross-coupling reactions, and asymmetric synthesis. The use of picolinic acid as a catalyst for the synthesis of cyclic carbonates from epoxides and CO2 suggests that its derivatives could also be explored in green chemistry applications. rsc.org

| Potential Catalytic Application | Target Metal Ions | Rationale |

| Cross-Coupling Reactions | Palladium, Nickel, Copper | Picolinic acid-based ligands have shown promise in stabilizing catalytically active metal centers. |

| C-H Activation | Rhodium, Iridium, Ruthenium | The directing group ability of the picolinic acid moiety could be exploited for regioselective C-H functionalization. |

| Asymmetric Catalysis | Chiral metal complexes | The aminomethyl group could be a site for introducing chirality, leading to enantioselective transformations. |

| CO2 Utilization | Various transition metals | Building on the success of picolinic acid in CO2 cycloaddition, new catalysts for other CO2 transformations could be developed. rsc.org |

Deeper Mechanistic Insights into Biological Interactions through Integrated Experimental and Computational Approaches

Picolinic acid is a metabolite of tryptophan and has been implicated in a variety of biological processes, including neuroprotection, immune modulation, and metal ion transport. hmdb.cawikipedia.orgdrugbank.com The introduction of an aminomethyl group at the 4-position of the picolinic acid ring in 4-(aminomethyl)picolinic acid hydrochloride could significantly alter its biological activity.

Future research should aim to elucidate the biological targets of this compound and understand the molecular mechanisms underlying its effects. An integrated approach combining experimental and computational methods will be crucial. Experimental studies could involve screening the compound against a panel of enzymes and receptors, as well as cell-based assays to assess its effects on various cellular processes. Computational approaches, such as molecular docking and molecular dynamics simulations, could be used to predict potential binding partners and to rationalize the observed biological activities at the atomic level. This integrated approach will be essential for identifying the therapeutic potential of 4-(aminomethyl)picolinic acid hydrochloride and for guiding the design of more potent and selective analogs.

| Potential Biological Target | Experimental Approach | Computational Approach |

| Zinc-dependent enzymes | Enzyme inhibition assays, ITC | Molecular docking, QM/MM calculations |

| Neurotransmitter receptors | Radioligand binding assays, electrophysiology | Homology modeling, molecular dynamics simulations |

| Immune cell signaling pathways | Cytokine profiling, flow cytometry | Systems biology modeling |

| Parasite metabolic enzymes | In vitro growth inhibition assays | Target identification through genomic and proteomic data |

Design and Application in Novel Functional Materials and Sensors

The unique chemical structure of 4-(aminomethyl)picolinic acid hydrochloride makes it an attractive building block for the design of novel functional materials and sensors. The picolinic acid moiety can serve as a metal-binding unit, while the aminomethyl group can be used as a reactive handle for polymerization or for covalent attachment to surfaces.

Future research in this area could focus on the development of metal-organic frameworks (MOFs) incorporating 4-(aminomethyl)picolinic acid as a linker. acs.orgrsc.org These MOFs could exhibit interesting properties, such as porosity, luminescence, and catalytic activity, with potential applications in gas storage, separation, and sensing. Furthermore, the compound could be used to functionalize nanoparticles or surfaces to create chemosensors for the selective detection of metal ions or other analytes. The development of fluorescent sensors based on picolinic acid-functionalized materials for the detection of uric acid and other biomarkers highlights the potential in this area. acs.orgmdpi.com

| Material Type | Key Features | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Porosity, high surface area, tunable properties. | Gas storage and separation, catalysis, drug delivery. acs.orgrsc.org |

| Functionalized Nanoparticles | High surface-to-volume ratio, quantum effects. | Targeted drug delivery, bioimaging, catalysis. |

| Chemosensors | High sensitivity and selectivity. | Environmental monitoring, medical diagnostics. acs.orgmdpi.comresearchgate.netnih.gov |

| Polymer-Based Materials | Processability, mechanical stability. | Membranes for separation, functional coatings. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.